molecular formula C16H14 B1231347 2,3-Diphenyl-1,3-butadiene CAS No. 2548-47-2

2,3-Diphenyl-1,3-butadiene

Cat. No.: B1231347
CAS No.: 2548-47-2
M. Wt: 206.28 g/mol
InChI Key: LGLDSEPDYUTBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenyl-1,3-butadiene, also known as this compound, is a useful research compound. Its molecular formula is C16H14 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2548-47-2

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

3-phenylbuta-1,3-dien-2-ylbenzene

InChI

InChI=1S/C16H14/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-12H,1-2H2

InChI Key

LGLDSEPDYUTBNZ-UHFFFAOYSA-N

SMILES

C=C(C1=CC=CC=C1)C(=C)C2=CC=CC=C2

Canonical SMILES

C=C(C1=CC=CC=C1)C(=C)C2=CC=CC=C2

Pictograms

Irritant

Synonyms

2,3-diphenylbuta-1,3-diene

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 50 parts of 2,3-diphenyl-2,3-dihydroxybutane and 0.5 part of freshly dehydrated KHSO4 is distilled for 50 minutes at 11 Torr and 200° C. bath temperature. The fraction which is collected within the boiling range of 150°-180° C./11 Torr yields 43.8 parts of crude 2,3-diphenyl-1,3-butadiene. The product is stirred direct with 21.5 parts of acrylic acid and 2 parts of hydroquinone under a nitrogen atmosphere for 3 hours at 130° to 140° C.
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The process of this invention for synthesis of 2,3-diphenyl-1,3-butadiene is comprised of a four step procedure wherein the starting compound acetophenone is dimerized under an ultra violet reaction process to yield acetophenone pinacol which is subsequently converted to 2,3-diphenyl-2-butene in the step 2 procedure. The 2,3-diphenyl-2-butene is then reacted with N-bromosuccinimide (NBS) in an ultra violet reactor in a CCl4 reaction solvent to form 1,4-dibromo-2,3-diphenyl-2-butene in the step 3 procedure. The 1,4-dibromo-2,3-diphenyl-2-butene is reacted with NaI in a hot acetone solution to yield 2,3-diphenyl-1,3-butadiene in the step 4 procedure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.